molecular formula C16H17ClF3NO B1679919 Norfluoxetine hydrochloride CAS No. 57226-68-3

Norfluoxetine hydrochloride

Cat. No.: B1679919
CAS No.: 57226-68-3
M. Wt: 331.76 g/mol
InChI Key: GMTWWEPBGGXBTO-UHFFFAOYSA-N
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Description

Norfluoxetine is an active metabolite of the antidepressant fluoxetine. It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A. Norfluoxetine inhibits serotonin (5-HT) uptake in rat brain synaptosomal membrane preparations (Ki = 44.7 nM) and isolated human platelets (IC50 = ~15 nM). It has been found in the tissues of fish exposed to wastewater effluent.
Norfluoxetine hydrochloride is an active metabolite of fluoxetine.

Mechanism of Action

Target of Action

Norfluoxetine hydrochloride primarily targets the serotonin reuptake transporter in the central nervous system . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

This compound interacts with its target by inhibiting the reuptake of serotonin . This inhibition results in sustained levels of serotonin in certain brain areas, leading to enhanced serotonergic neurotransmission .

Biochemical Pathways

The action of this compound affects the serotonin reuptake pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like depression .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed after oral intake and is highly plasma protein-bound, allowing the drug to be distributed to the brain . The elimination half-life of this compound is long, ranging from 7 to 15 days . These properties impact the bioavailability of this compound, influencing its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission . This is achieved by increasing the concentration of serotonin in the synaptic cleft, which can lead to mood elevation and other therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the exposure medium, such as E. coli, can affect the bioconcentration factor, uptake, and elimination rate constants of this compound . These factors can influence the overall pharmacokinetics and pharmacodynamics of this compound, potentially impacting its therapeutic effects .

Properties

IUPAC Name

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTWWEPBGGXBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56161-73-0 (Parent)
Record name Norfluoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30972680
Record name 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57226-68-3
Record name Norfluoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57226-68-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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